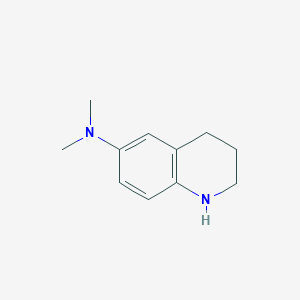
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
作用機序
Mode of Action
It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.
Biochemical Pathways
If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method involves the reduction of 6-nitroquinoline to 6-aminoquinoline, which is then subjected to N-methylation using formaldehyde and formic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions[][3].
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives[][3].
科学的研究の応用
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
N,N-dimethylethylenediamine: Another compound with similar structural features but different biological activities.
1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroquinoline scaffold but has distinct chemical properties and applications.
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVHHJFTXAXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














